Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make it more polar, affecting its solubility in different solvents.Scientific Research Applications
Biological Activities of Related Compounds The study by Isloor, Kalluraya, and Pai (2010) discusses the synthesis of benzo[b]thiophene derivatives, including thiadiazoles and oxadiazoles, which have shown a wide spectrum of pharmacological properties. These compounds were screened for antibacterial, antifungal, and anti-inflammatory studies, with many showing potent effects (Isloor, Kalluraya & Pai, 2010).
Molecular Aggregation Studies Matwijczuk et al. (2016) conducted spectroscopic studies on thiadiazolyl benzene derivatives, which revealed insights into molecular aggregation processes. This study helps in understanding the behavior of similar compounds in various solvents (Matwijczuk et al., 2016).
Drug-Likeness and Antimicrobial Properties Pandya et al. (2019) synthesized compounds with 1,3,4-oxadiazolyl groups and evaluated their drug-likeness properties and antimicrobial activities. This provides a foundation for understanding the potential pharmaceutical applications of similar structures (Pandya et al., 2019).
Angiotensin II Receptor Antagonistic Activities Kohara et al. (1996) explored benzimidazole derivatives bearing thiadiazole and oxadiazole rings, demonstrating angiotensin II receptor antagonistic activities. This is relevant for cardiovascular research involving similar compounds (Kohara et al., 1996).
Anticancer Potential Das et al. (2023) designed boron-based benzo[c][1,2,5]oxadiazoles and thiadiazoles as potential anticancer agents. This highlights the importance of such compounds in developing new cancer therapies (Das et al., 2023).
Application in Semiconducting Polymers Chen et al. (2016) implemented benzo[d][1,2,3]thiadiazole in semiconducting polymers for various optoelectronic applications. This study expands the scope of these compounds beyond pharmaceuticals (Chen et al., 2016).
Mechanism of Action
Mode of Action
It’s suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Given its potential interaction with alk5, it may influence theTGF-beta signaling pathway . This pathway plays a crucial role in regulating cell growth and differentiation, and its dysregulation is associated with various diseases, including cancer and fibrosis .
Result of Action
Based on its potential interaction with alk5, it may influence cell growth and differentiation .
Action Environment
This compound represents an interesting area of study for future research in drug discovery and development .
Future Directions
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O2S/c24-16(9-2-3-11-12(6-9)22-26-21-11)23-7-10(8-23)15-19-14(20-25-15)13-17-4-1-5-18-13/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUQVTANFQWRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.